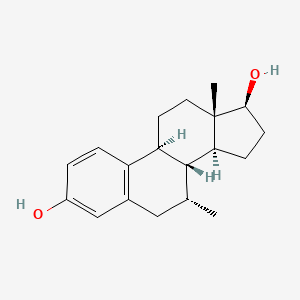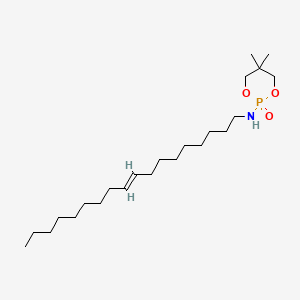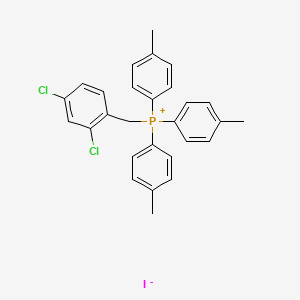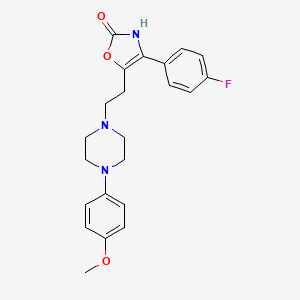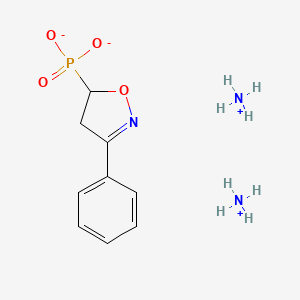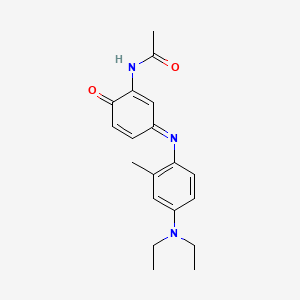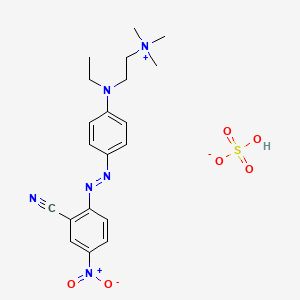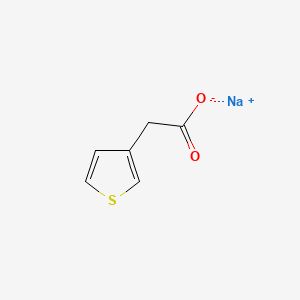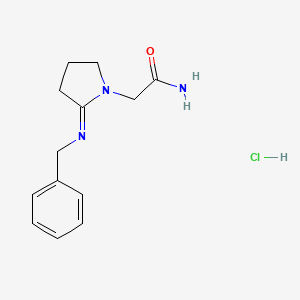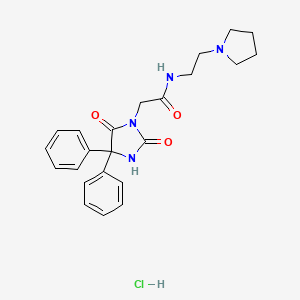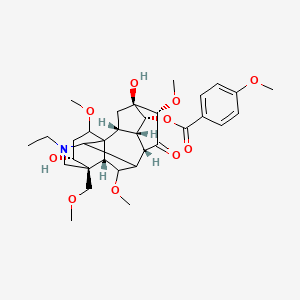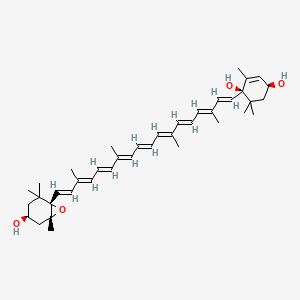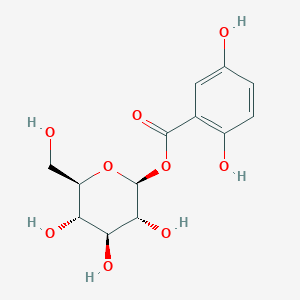
Gentisoyl glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gentisoyl glucoside is a naturally occurring compound identified as a mono-glucose ester of gentisic acid (2,5-dihydroxybenzoic acid) . It is found in various plant species and has been studied for its potential biological activities and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gentisoyl glucoside can be synthesized through enzymatic synthesis methods, which involve the use of specific enzymes to catalyze the formation of the glycosidic bond . This method is preferred due to its high specificity and yield. The enzymatic synthesis typically involves the use of glycosyltransferases, which transfer a glucose moiety to gentisic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous process technology using whole cell-derived solid catalysts . This method involves the encapsulation of enzymes in polyacrylamide, allowing for continuous production with high efficiency and stability.
Análisis De Reacciones Químicas
Types of Reactions
Gentisoyl glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the gentisic acid moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the glucose moiety can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and specificity.
Major Products
The major products formed from these reactions include oxidized derivatives of this compound, reduced forms of the glucose moiety, and various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of gentisoyl glucoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes, such as peroxidases, which play a role in oxidative stress responses . The glucose moiety enhances its solubility and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
Gentisoyl glucoside can be compared with other similar compounds, such as:
Arbutin: Another glycoside with similar antioxidant properties.
Salicin: A glycoside with anti-inflammatory properties.
Limonin glucoside: Found in citrus plants and has similar biological activities.
Propiedades
Número CAS |
23445-11-6 |
|---|---|
Fórmula molecular |
C13H16O9 |
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C13H16O9/c14-4-8-9(17)10(18)11(19)13(21-8)22-12(20)6-3-5(15)1-2-7(6)16/h1-3,8-11,13-19H,4H2/t8-,9-,10+,11-,13+/m1/s1 |
Clave InChI |
ZDYMSMNATFVIJZ-HMUNZLOLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


